3-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methylbenzene-1-sulfonamide
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Overview
Description
3-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methylbenzene-1-sulfonamide is a complex organic compound with a unique structure that includes a chloro group, a hydroxycyclohexenyl group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methylbenzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 3-chloro-2-methylbenzenesulfonyl chloride with 1-hydroxycyclohex-2-en-1-ylmethanol under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
3-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The hydroxycyclohexenyl group may also play a role in binding to biological targets, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide
- 3-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-methoxybenzene-1-sulfonamide
Uniqueness
3-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methylbenzene-1-sulfonamide is unique due to the presence of the 2-methyl group on the benzene ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effectiveness in various fields.
Properties
IUPAC Name |
3-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO3S/c1-11-12(15)6-5-7-13(11)20(18,19)16-10-14(17)8-3-2-4-9-14/h3,5-8,16-17H,2,4,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKFPEFGSVKUEY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2(CCCC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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